HO-PEG4-CH2COOtBu

PROTAC Linker Design Structure-Activity Relationship

HO-PEG4-CH2COOtBu (CAS 169751-72-8) is a heterobifunctional polyethylene glycol (PEG) linker of discrete length (PEG4), featuring a terminal hydroxyl group (-OH) and a tert-butyl ester (-COOtBu) protected carboxylic acid. It is primarily utilized as a building block and conjugation tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Molecular Formula C14H28O7
Molecular Weight 308.37
CAS No. 169751-72-8
Cat. No. B608010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-PEG4-CH2COOtBu
CAS169751-72-8
SynonymsHydroxy-PEG4-CH2CO2tBu
Molecular FormulaC14H28O7
Molecular Weight308.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCO
InChIInChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3
InChIKeyNFZDNYVRTZIPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HO-PEG4-CH2COOtBu (CAS 169751-72-8) Product Overview: A Heterobifunctional PEG Linker for Targeted Protein Degradation


HO-PEG4-CH2COOtBu (CAS 169751-72-8) is a heterobifunctional polyethylene glycol (PEG) linker of discrete length (PEG4), featuring a terminal hydroxyl group (-OH) and a tert-butyl ester (-COOtBu) protected carboxylic acid [1]. It is primarily utilized as a building block and conjugation tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [2]. The hydrophilic PEG4 spacer enhances aqueous solubility of the final conjugate , while the orthogonal functional groups allow for sequential, controlled chemical modifications, with the t-butyl ester being cleavable under acidic conditions .

Why Generic Substitution of HO-PEG4-CH2COOtBu (CAS 169751-72-8) is Not Feasible for Precise Bioconjugation


Simple substitution with other PEG-based linkers is often not possible due to critical differences in spacer length, terminal functional groups, and the nature of the protected acid. These structural nuances directly impact ternary complex formation in applications like PROTAC development [1] and influence the stability and reactivity of the conjugate . For instance, altering the PEG chain length from 4 to 8 units changes the spatial distance between ligands, which can dramatically affect degradation efficiency [2]. Furthermore, the specific linker chemistry, such as the presence of a t-butyl ester versus a Boc-protected amine, dictates the synthetic route, deprotection conditions, and the overall stability of the intermediate .

Quantitative Evidence for Selecting HO-PEG4-CH2COOtBu (CAS 169751-72-8) over Its Analogs


Discrete PEG4 Chain Length: Optimizing Spatial Distance in PROTAC Ternary Complex Formation

The PEG4 linker length in HO-PEG4-CH2COOtBu provides a specific spatial distance between a target protein ligand and an E3 ligase ligand, which is critical for the formation of a stable and productive ternary complex in PROTACs [1]. Systematic studies in PROTAC development have demonstrated that linker length is a key determinant of degradation efficiency; for example, changing a linker from PEG4 to PEG8 or PEG2 can result in a loss of target protein degradation or significant shifts in DC50 values [2].

PROTAC Linker Design Structure-Activity Relationship

Orthogonal Reactivity: Hydroxyl Group as a Stable Handle for Immobilization and Derivatization

The primary hydroxyl group (-OH) of HO-PEG4-CH2COOtBu offers a stable and versatile reactive handle for further functionalization, unlike its amino-PEG analog, NH2-PEG4-CH2COOtBu (CAS 864680-64-8) . The hydroxyl group can be used directly for esterification or for immobilization onto activated surfaces (e.g., epoxy-functionalized slides) without the need for an initial deprotection step, which is a key advantage in certain solid-phase synthesis or surface modification protocols [1].

Bioconjugation Surface Chemistry Orthogonal Protection

Physical Properties: Predicted LogP of 0.39 for Balanced Hydrophilicity/Lipophilicity

The predicted LogP value for HO-PEG4-CH2COOtBu is 0.38680 . This value indicates a favorable balance between aqueous solubility and membrane permeability, which is crucial for linkers used in cell-permeable PROTACs. In contrast, the closely related analog with an additional methylene spacer, HO-PEG4-CH2CH2COOtBu (CAS 518044-32-1), has a predicted LogP of 0.77690 , suggesting it is more hydrophobic.

Drug Delivery ADME Physicochemical Property

Synthesis and Purity: Commercially Available at ≥95% Purity for Reliable Downstream Chemistry

HO-PEG4-CH2COOtBu is commercially available from multiple vendors with a standard purity of ≥95% [1]. This level of purity is essential for reproducible bioconjugation and for minimizing side reactions during multi-step syntheses, such as PROTAC construction. While not a direct head-to-head comparison, the consistent availability of high-purity material differentiates it from custom-synthesized or less common PEG linkers where purity may vary significantly between batches.

Chemical Synthesis Quality Control Procurement

Optimal Application Scenarios for HO-PEG4-CH2COOtBu (CAS 169751-72-8) in Research and Development


Construction of PROTACs with a Defined PEG4 Spacer

HO-PEG4-CH2COOtBu is ideally suited as a linker building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) where a specific spatial distance between the target protein ligand and the E3 ligase ligand is required [1]. Its hydroxyl group can be activated and coupled to one ligand, while the t-butyl ester is deprotected to reveal a carboxylic acid for coupling to the second ligand, enabling a modular and efficient assembly of heterobifunctional degraders .

Solid-Phase Synthesis of PEGylated Biomolecules and Surfaces

The stable hydroxyl group of HO-PEG4-CH2COOtBu can be readily immobilized onto activated solid supports (e.g., epoxy-functionalized resins or glass slides) [1]. After immobilization, the t-butyl ester protecting group can be selectively removed under acidic conditions to reveal a free carboxylic acid, which can then be used for further on-resin peptide synthesis, oligonucleotide coupling, or protein immobilization, creating a PEG4-modified surface with defined functionality .

Synthesis of Linker-Payload Constructs for Antibody-Drug Conjugates (ADCs)

While HO-PEG4-CH2COOtBu is a PROTAC linker, its PEG4 spacer and orthogonal protecting groups make it a valuable intermediate for synthesizing more complex ADC linker-payload constructs [1]. The hydroxyl group can be used to attach a cytotoxic payload, and after t-butyl ester deprotection, the resulting carboxylic acid can be conjugated to an antibody via a cleavable or non-cleavable linker, leveraging the improved solubility and reduced aggregation imparted by the PEG4 chain .

Preparation of PEG4-Modified Tool Compounds for Chemical Biology

The compound serves as a versatile building block for creating PEG4-modified small molecules or probes for chemical biology applications [1]. The PEG4 spacer increases the aqueous solubility of hydrophobic drug-like molecules, facilitating their use in cellular assays. The t-butyl ester allows for late-stage conjugation or modification after the core molecule has been synthesized, providing a convenient handle for biotinylation, fluorophore attachment, or other functional group introductions .

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